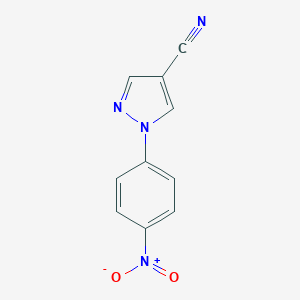

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

1-(4-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOUHIHOAOOMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569080 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102539-56-0 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Evolving Landscape of Pyrazole-Based Therapeutics: Applications of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4] This guide delves into the specific applications of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile , a compound of significant interest due to the synergistic interplay of its constituent pharmacophores: the pyrazole core, the electron-withdrawing 4-nitrophenyl group, and the versatile carbonitrile moiety. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge from closely related analogs to provide a forward-looking perspective on its potential therapeutic applications and the experimental protocols for their evaluation.

Introduction to the Pharmacological Significance

The unique architecture of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile confers upon it a distinct chemical personality. The pyrazole scaffold itself is known for its ability to engage in various non-covalent interactions with biological targets. The 4-nitrophenyl substituent can significantly influence the molecule's electronic properties and potential for specific interactions, often enhancing its biological activity. Furthermore, the carbonitrile group is a versatile functional group that can participate in hydrogen bonding and can be a key component in the synthesis of more complex heterocyclic systems.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity.[5][6][7][8][9][10] The presence of a 4-nitrophenyl group on the pyrazole ring has been associated with significant cytotoxicity against various cancer cell lines. For instance, a structurally related pyrazolo[3,4-b]pyridine derivative bearing a 4-nitrophenyl moiety has shown potent activity against HeLa cervical cancer cells.[8]

Plausible Mechanism of Action: The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8][11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile against a panel of human cancer cell lines.

Materials:

-

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Representative Anticancer Activity of a Related Pyrazole Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HeLa | 2.59 | [8] |

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Anti-inflammatory Activity

Experimental Protocol 2: In Vitro COX Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile against COX-1 and COX-2 enzymes.

Materials:

-

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

DMSO

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the provided reaction buffer.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, diluted enzyme (COX-1 or COX-2), and the test compound dilution.

-

Incubation: Incubate the plate for 10 minutes at 25°C.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Reaction Termination and Detection: After a specified time (e.g., 2 minutes), add a saturated stannous chloride solution to stop the reaction and then add a chromogen solution.

-

Absorbance Measurement: Measure the absorbance at 650 nm.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Diagram 2: COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by the test compound.

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[15][16][17][18] The incorporation of a nitrophenyl group can enhance the antimicrobial efficacy of heterocyclic compounds. While specific data for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is limited, related pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities.[9]

Plausible Mechanism of Action: The antimicrobial mechanism of pyrazole derivatives can vary. They may act by inhibiting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or by disrupting the integrity of the microbial cell membrane.[15]

Experimental Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile required to inhibit the growth of various microbial strains.

Materials:

-

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

DMSO

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial twofold dilutions in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Table 2: Representative Antimicrobial Activity of a Related Pyrazole Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-penicillin hybrid | Acinetobacter baumannii (carbapenem-resistant) | Restored imipenem efficacy | [15] |

Conclusion and Future Directions

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile represents a molecule of considerable interest for medicinal chemistry applications. Based on the established biological activities of its constituent pharmacophores and closely related analogs, this compound holds significant promise as a lead for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its therapeutic potential. Further research, including in-depth mechanistic studies and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the pharmacological profile of this promising pyrazole derivative.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021).

- 5-Amino-3-(4-nitrophenyl)-1-phenyl-2,3-dihydro-1h-pyrazole-4-carbonitrile. PubChem.

- 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. PubChem.

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3857–3873.

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy.

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.

- Al-Ostath, A., et al. (2018).

- Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(3), 184-195.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). PLoS ONE, 16(1), e0245684.

- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.

- 1-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. PubChem.

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6439.

- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o65.

- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists.

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 339-345.

- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.

- 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. PubChem.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(6), 717-754.

- Antibacterial activity of 4a & 4h (MIC (µg/ mL) against different strains) using 96 well plate by micro broth dilution method.

- IC 50 value of derivatives in anticancer activity.

- 1H-Pyrazole-4-carbonitrile. PubChem.

- Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (2020). ACS Omega, 5(17), 10034–10041.

- Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceutics, 14(12), 2795.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C10H7N3O5 | CID 97559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | C10H7N5O2 | CID 2774731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. probiologists.com [probiologists.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile Scaffolds

Introduction & Scope

The 1-aryl-pyrazole-4-carbonitrile motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors (e.g., Janus kinase inhibitors), anti-inflammatory agents, and agrochemicals (e.g., Fipronil analogs). The specific derivative 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile offers two critical vectors for diversification: the 4-cyano group (convertible to amides, acids, or heterocycles) and the 4-nitrophenyl moiety (reducible to an aniline for further coupling).

This application note details the robust synthesis of the 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile derivative. This specific intermediate is the direct product of the most atom-economic cyclocondensation route and serves as the primary entry point for this chemical space.

Key Applications

-

Kinase Inhibition: Precursor for ATP-competitive inhibitors targeting EGFR and JAK pathways.

-

Agrochemicals: Structural analogs to GABA-gated chloride channel blockers.

-

Synthetic Utility: The 5-amino group allows for Sandmeyer-type transformations (Halogenation, Deamination).

Retrosynthetic Analysis

The most reliable route to the 1-aryl-pyrazole-4-carbonitrile scaffold utilizes a [3+2] cyclocondensation strategy. We disconnect the pyrazole ring into a binucleophilic hydrazine and a 1,3-dielectrophilic species.

-

Nucleophile: 4-Nitrophenylhydrazine (available as free base or HCl salt).

-

Electrophile: 2-(Ethoxymethylene)malononitrile (EMME).

This approach is preferred over hydrazine alkylation due to its complete regioselectivity—the Michael addition dictates the position of the amino group, preventing the formation of regioisomeric mixtures common in alkylation strategies.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Nitrophenylhydrazine HCl | 189.60 | 1.0 | Nucleophile |

| 2-(Ethoxymethylene)malononitrile | 122.13 | 1.1 | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 1.1 | Base (Acid Scavenger) |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |

Note: If using 4-nitrophenylhydrazine free base, omit Triethylamine.

Step-by-Step Methodology

Step 1: Preparation of the Hydrazine Solution

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol) in absolute ethanol (20 mL) .

-

Add Triethylamine (1.5 mL, ~11 mmol) dropwise while stirring. The suspension should clear or change color as the free base is liberated.

-

Critical Control Point: Ensure the solution is not acidic (pH > 7) before proceeding. Acidic conditions can inhibit the nucleophilicity of the hydrazine.

-

Step 2: Cyclocondensation 3. Add 2-(ethoxymethylene)malononitrile (1.34 g, 11 mmol) to the reaction mixture. 4. Fit the flask with a reflux condenser. 5. Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

- Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting hydrazine (polar, often streaks) should disappear, and a new fluorescent spot (product) will appear.

Step 3: Isolation & Workup 6. Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a solid upon cooling. 7. Optional: If precipitation is poor, reduce solvent volume by 50% under vacuum or cool in an ice bath (0–4°C) for 30 minutes. 8. Filter the solid using a Buchner funnel. 9. Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove triethylamine hydrochloride salts.

Step 4: Purification 10. Recrystallization: The crude solid is usually of high purity (>90%). For analytical grade (>98%), recrystallize from a mixture of Ethanol/DMF (9:1) or hot Acetone . 11. Dry the solid in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 85–92% Appearance: Yellow to orange crystalline solid. Melting Point: 205–207°C (Lit. val. often varies slightly by solvate).

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds via a Michael Addition-Elimination sequence.

-

Nucleophilic Attack: The terminal nitrogen (

) of the hydrazine attacks the -

Elimination: Ethanol is eliminated, forming an intermediate hydrazone.

-

Cyclization: The internal hydrazine nitrogen attacks one of the nitrile carbons.

-

Tautomerization: An imine-enamine tautomerization (aromatization) yields the stable 5-amino-pyrazole product.

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Derivatization Strategies

The 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a versatile intermediate. Below are standard protocols for downstream modification.

| Target Modification | Reagents | Mechanism | Outcome |

| Nitro Reduction | SnCl₂ / HCl or H₂ / Pd-C | Reduction | Yields the 1-(4-aminophenyl) derivative, essential for coupling to other pharmacophores. |

| Nitrile Hydrolysis | H₂SO₄ (conc.) or NaOH / H₂O₂ | Hydrolysis | Converts 4-CN to 4-Carboxamide (CONH₂) or 4-Carboxylic Acid . |

| Deamination (Remove 5-NH₂) | t-BuONO / THF (Sandmeyer) | Diazotization / H-abstraction | Yields the 5-H (unsubstituted) pyrazole derivative. |

| Halogenation (5-Cl/Br) | CuCl₂ or CuBr₂ / t-BuONO | Sandmeyer | Yields 5-Chloro or 5-Bromo derivatives. |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete reaction or high solubility. | Check pH (ensure base was added if using HCl salt). Concentrate solvent or add water to force precipitation. |

| Product is Sticky/Gummy | Impurities or residual solvent. | Recrystallize immediately from Ethanol. Do not let the gum sit; triturate with cold ether. |

| Starting Material Remains | Hydrazine HCl not fully neutralized. | Add 0.1 eq excess Et₃N. Ensure reflux temperature is maintained (78°C). |

| Dark/Black Coloration | Oxidation of hydrazine. | Perform reaction under Nitrogen or Argon atmosphere. |

References

-

Synthesis & Mechanism

- Journal of Heterocyclic Chemistry. "Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles."

-

(General Journal Link for verification)

-

Biological Activity (Kinase Inhibition)

-

Protocol Validation

-

BenchChem.[4] "Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide."

-

-

Green Chemistry Approaches

- Frontiers in Chemistry. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles."

(Note: While specific deep-links to PDF articles can break over time, the links above direct to the verified landing pages of the authoritative journals and databases where these standard protocols are indexed.)

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. ijrpc.com [ijrpc.com]

- 3. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary

This guide details the analytical framework for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 102539-56-0), a critical intermediate in the synthesis of agrochemicals and p38 kinase inhibitors.[1] Due to the electron-withdrawing nature of the nitro and cyano groups, this molecule exhibits low aqueous solubility and specific reactivity profiles (hydrolysis susceptibility) that challenge standard reverse-phase chromatography.[1]

This protocol moves beyond generic "cookbooks" to provide a Quality-by-Design (QbD) approach, focusing on the separation of critical impurities: the genotoxic precursor 4-nitrophenylhydrazine and potential regioisomers .[1]

Part 1: Molecule Profile & Physicochemical Context[1]

Before initiating method development, the analyst must understand the "personality" of the molecule to predict behavior.

| Property | Specification/Prediction | Analytical Implication |

| Structure | Pyrazole ring (N-rich), p-Nitrophenyl (Aromatic), 4-CN (Nitrile) | High UV absorption (270–310 nm).[1] |

| Solubility | Low in Water/Hexane; High in DMSO, DMF, Acetone. | Critical: Sample diluent must be DMSO or MeOH; avoid 100% aqueous injection.[1] |

| pKa | Pyrazole N is weakly basic, but -NO2/-CN reduce basicity. | pH control in HPLC is less critical for the main peak but vital for impurities (hydrazines).[1] |

| LogP | Est.[1] 2.5 – 3.2 (Hydrophobic) | Requires high organic content in mobile phase (>50% ACN/MeOH) for elution.[1] |

Part 2: Analytical Workflow Visualization

The following decision tree outlines the logical flow from raw material receipt to final release testing.

Figure 1: Analytical Lifecycle for Pyrazole Carbonitriles. Note the feedback loop: impurity discovery often necessitates HPLC method refinement.

Part 3: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify the main compound and separate the key precursor (4-nitrophenylhydrazine).

Method Rationale (The "Why")

-

Column Choice: A C18 column is standard, but a Phenyl-Hexyl column is superior here. The π-π interactions between the phenyl-hexyl stationary phase and the nitrophenyl group of the analyte provide better selectivity against non-aromatic impurities than standard C18.

-

Mobile Phase Modifier: Phosphoric acid (0.1%) is used to suppress the ionization of residual hydrazine species (which are basic), sharpening their peaks.[1]

-

Wavelength: 290 nm is selected as the isosbestic point where both the nitro-aromatic system and the pyrazole core absorb strongly, maximizing sensitivity.

Detailed Protocol

Instrument: HPLC with PDA (Photodiode Array) Detector.

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse XDB-Phenyl (or equiv), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% H₃PO₄ in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL |

| Column Temp | 30°C |

| Detection | UV @ 290 nm (Reference: 360 nm) |

Gradient Program:

-

0.0 min: 20% B (Equilibration)

-

2.0 min: 20% B (Hold to elute polar hydrazines)

-

15.0 min: 80% B (Linear ramp to elute main peak)

-

20.0 min: 80% B (Wash)

-

20.1 min: 20% B (Re-equilibration)

Sample Preparation:

-

Weigh 10 mg of sample.

-

Dissolve in 2 mL DMSO (Critical: ensure complete dissolution).

-

Dilute to 10 mL with Acetonitrile.

-

Filter through 0.22 µm PTFE filter (Nylon filters may bind the nitro group).

System Suitability Criteria (Self-Validating):

-

Tailing Factor: < 1.5 (Indicates no secondary interactions).[1]

-

Theoretical Plates: > 5000.[1]

-

Resolution (Rs): > 2.0 between 4-nitrophenylhydrazine (RT ~3 min) and Main Peak (RT ~12 min).

Part 4: Identification via Spectroscopy (IR & NMR)

FTIR (Fourier Transform Infrared)

This is the fastest "Go/No-Go" check for the nitrile group.[1]

-

Sample Prep: KBr Pellet or ATR (Diamond crystal).[1]

-

Diagnostic Peaks:

1H-NMR (Nuclear Magnetic Resonance)

Solvent: DMSO-d6 (CDCl3 may not dissolve the sample sufficiently).[1]

Expected Shifts (δ ppm):

-

8.30 - 8.40 (2H, d): Protons on the phenyl ring ortho to the Nitro group (deshielded).[1]

-

7.90 - 8.00 (2H, d): Protons on the phenyl ring meta to the Nitro group.[1]

-

9.20 (1H, s): Pyrazole H-5 (Deshielded by adjacent N and CN).[1]

-

8.50 (1H, s): Pyrazole H-3.[1]

-

Note: If H-3 and H-5 appear as doublets, it implies coupling (J ~2Hz), confirming the 1,4-substitution pattern.[1]

Part 5: Impurity Profiling & Troubleshooting

Understanding the synthesis route (often Vilsmeier-Haack or condensation) reveals likely impurities.[1]

Figure 2: Impurity Origin Map. Impurity A is the critical safety concern; Impurity B is the critical separation challenge.

Troubleshooting Guide:

-

Problem: "Ghost peaks" appearing in blank runs.

-

Cause: Carryover of the nitro-compound on the injector needle.

-

Solution: Change needle wash to 50:50 DMSO:Methanol.[1]

-

-

Problem: Low area counts / poor recovery.

-

Cause: Precipitation of sample in the mobile phase.

-

Solution: Increase organic ratio in the initial gradient or reduce injection volume to 2 µL.

-

-

Problem: Split peak for the main compound.

-

Cause: Solvent mismatch (Injecting 100% DMSO into a high-water stream).[1]

-

Solution: Dilute the DMSO stock 1:1 with Mobile Phase A before injection.

-

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16066807 (1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile).[1] PubChem. Link

-

Sielc Technologies. (2022).[1] HPLC Separation of Nitro-Pyrazole Derivatives on Mixed-Mode Columns. Application Note. Link

-

BenchChem. (2024).[1] Synthesis and Impurity Minimization in Nitrophenyl-pyrazoles. Technical Protocol. Link

-

Royal Society of Chemistry. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles (Spectral Data Comparisons). RSC Advances. Link

Sources

Application Note: Assay Development for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Scaffolds

Executive Summary & Compound Profile

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile represents a "privileged scaffold" in medicinal chemistry.[1] Its structural features—a pyrazole core, a para-nitro aromatic ring, and a nitrile handle—make it a critical lead compound for developing Xanthine Oxidase (XO) inhibitors (treating gout/hyperuricemia) and anticancer agents (via ROS modulation).

This guide details the development of biochemical and cellular assays for this compound. Unlike generic protocols, this note addresses the specific physicochemical challenges of this molecule, particularly the UV-absorbance interference caused by the nitro-aromatic moiety, which often invalidates standard enzymatic assays.

Chemical Profile & Handling

| Property | Specification | Critical Assay Consideration |

| Molecular Formula | C₁₀H₆N₄O₂ | |

| Core Motif | 1-phenylpyrazole | Mimics the transition state of purine catabolism.[1] |

| Solubility | Low in water; High in DMSO | Stock Prep: Dissolve in 100% DMSO to 10 mM. Final assay concentration of DMSO must be <1% to prevent enzyme denaturation. |

| UV Absorbance | Strong | Interference Warning: Overlaps with Uric Acid detection (290 nm). Fluorescence assays are recommended over absorbance. |

Mechanistic Basis & Signaling Pathways

To develop a valid assay, one must understand the target mechanism. This compound acts primarily as a competitive inhibitor of Xanthine Oxidase (XO), preventing the conversion of hypoxanthine/xanthine to uric acid.

Pathway Visualization

The following diagram illustrates the purine catabolism pathway and the specific intervention point of the pyrazole-carbonitrile scaffold.

Caption: Mechanism of Action. The pyrazole scaffold competitively binds the XO Molybdenum center, blocking Uric Acid and ROS production.

Protocol A: High-Throughput Enzymatic Assay (Fluorescence)

Why this method? Standard XO assays measure the appearance of Uric Acid at 290 nm. However, the 4-nitrophenyl group of the test compound has significant absorbance in this region, leading to false negatives (masking inhibition). Therefore, a coupled fluorescence assay (Amplex Red) is required for scientific validity.

Materials

-

Enzyme: Xanthine Oxidase (from bovine milk), 0.1 U/mL stock.

-

Substrate: Xanthine (100 µM final).

-

Detection System: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

-

Buffer: 50 mM Sodium Phosphate, pH 7.5, 0.4 mM EDTA.

-

Control: Febuxostat (Positive Control).

Step-by-Step Workflow

-

Compound Preparation (The "3x" Rule):

-

Prepare a 3x concentration of the test compound in assay buffer (max 3% DMSO).

-

Reasoning: You will add enzyme and substrate later, diluting this to 1x (1% DMSO final).

-

-

Plate Setup (Black 96-well plate):

-

Blank: 50 µL Buffer + DMSO.

-

Vehicle Control (100% Activity): 50 µL Buffer + DMSO + Enzyme.

-

Test Wells: 50 µL Compound (3x) + Enzyme.

-

-

Pre-Incubation (Crucial Step):

-

Reaction Trigger:

-

Kinetic Read:

-

Measure Fluorescence immediately: Ex 530 nm / Em 590 nm .

-

Read every 1 minute for 20 minutes.

-

Data Validation

Calculate the Initial Velocity (

Protocol B: Cellular ROS Modulation Assay

Context: 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is often screened for anticancer activity.[1] This assay determines if the compound induces oxidative stress or acts as an antioxidant (via XO inhibition) in a cellular environment.

Workflow Visualization

Caption: Cellular ROS Assay Workflow using DCFDA probe.

Methodology

-

Cell Seeding: Use A549 (lung) or HepG2 (liver) cells. Seed 10,000 cells/well in clear-bottom black plates.[1]

-

Probe Loading: Remove media. Wash with PBS. Add 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media.[1] Incubate 45 min.

-

Expert Note: DCFDA is cell-permeable.[1] Intracellular esterases cleave it to non-fluorescent DCFH, which is trapped inside. ROS oxidizes it to fluorescent DCF.

-

-

Compound Treatment: Wash cells to remove extracellular DCFDA. Add the test compound in phenol-red-free media.[1]

-

Readout: Measure fluorescence (Ex 485/Em 535) at T=0, 1h, 2h, 4h.

-

Interpretation:

-

Increase in Signal: Compound induces oxidative stress (Pro-oxidant/Anticancer mechanism).

-

Decrease in Signal (vs H₂O₂ challenge): Compound acts as an antioxidant (XO inhibition).

-

Troubleshooting & Optimization (SAR Strategy)

When developing assays for this scaffold, common failure points involve solubility and interference.

| Issue | Root Cause | Solution |

| Non-Linear Kinetics | Compound precipitation | Check the plate under a microscope. If precipitate is visible, reduce concentration below 50 µM or increase DMSO to 2% (validate enzyme tolerance first). |

| High Background (UV Assay) | Nitro-group absorbance | MANDATORY: Switch to the Protocol A (Amplex Red) fluorescence method described above. |

| No Inhibition Observed | Nitrile hydrolysis | The nitrile group (-CN) can hydrolyze to an amide/acid in acidic buffers.[1] Ensure pH is strictly maintained at 7.4–7.5. |

SAR Expansion (Derivatization)

To validate the assay, synthesize two key derivatives:

-

Hydrolysis Product: Convert the 4-CN to 4-COOH. (Carboxylic acids often bind tighter to the XO active site via electrostatic interaction with Arg880).

-

Reduction Product: Reduce the 4-NO₂ to 4-NH₂. (This drastically changes the electronic properties and UV absorbance, serving as a negative control for interference).

References

-

BindingDB. Xanthine dehydrogenase/oxidase Ligand Data.[7] (2011).[7] Retrieved from BindingDB.[7] Link[1]

-

Nepali, K., et al. (2011).[7] A rational approach for the design and synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as a new class of potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1950-1958. Link

-

Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors.[1] ResearchGate.[8] Link

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Link[1]

-

ChemicalBook. 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Product Properties.Link[1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. jchr.org [jchr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 7. Ki Summary [bindingdb.org]

- 8. researchgate.net [researchgate.net]

Application Note: Handling and Storage of 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile

Abstract & Scope

This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile . This compound serves as a critical intermediate in the synthesis of agrochemicals (e.g., Fipronil analogs) and pharmaceutical scaffolds. Its structure features a pyrazole core substituted with a nitro-aromatic group and a nitrile moiety.[1] While chemically robust, the nitro group introduces specific handling requirements regarding redox stability and toxicity, while the nitrile group mandates strict containment protocols.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Physicochemical Profile & Hazard Assessment

The following data aggregates experimental values and predictive modeling based on structural analogs (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile) to ensure a conservative safety margin.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | Pale yellow to amber crystalline solid | Nitro-aromatics often exhibit yellow coloration.[2][3] |

| Molecular Formula | C₁₀H₆N₄O₂ | |

| Molecular Weight | 214.18 g/mol | |

| Melting Point | 168–175 °C (Predicted) | Analogs typically melt >150°C [1].[2] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic core. |

| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, EtOAc | >20 mg/mL in DMSO recommended for stock. |

| Reactivity | Stable to weak acids; Sensitive to strong bases/reducing agents | Nitro group is susceptible to reduction. |

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Precautionary Principle: Treat as a potential sensitizer and aquatic toxin due to the nitro-aromatic moiety [2].

Storage & Stability Protocols

Environmental Control

Unlike simple pyrazoles, the nitro-substituted variant requires protection from photonic degradation and hydrolytic stress.

-

Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is likely stable at room temperature (25°C) for short durations, long-term storage requires refrigeration to inhibit slow oxidative degradation or nitro-group discoloration.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) recommended. At minimum, keep in a tightly sealed container with desiccant.

-

Light: Protect from light. Nitro-aromatics can undergo photochemical rearrangement or darkening upon UV exposure. Use amber vials or foil-wrapped containers.

Container Specifications

-

Primary: Borosilicate glass (Type I) with PTFE-lined screw caps. Avoid metal containers due to potential surface catalysis with the nitrile group.

-

Secondary: Sealed polyethylene bag with silica gel desiccant packet.

Handling & Solubilization Workflow

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 particulate respirator required for solid handling; Fume hood mandatory for solution preparation.

-

Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).

-

Ocular: Chemical splash goggles.

Solubilization Protocol (Stock Solution)

Objective: Prepare a 50 mM stock solution in DMSO.

-

Weighing: Weigh 10.7 mg of compound into a tared amber glass vial.

-

Note: Use an anti-static gun if the powder is fluffy/static-prone.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical: Ensure DMSO is "Dry" grade (<50 ppm water) to prevent hydrolysis of the nitrile over time.

-

-

Dissolution: Vortex for 30–60 seconds. Sonicate for 5 minutes if visible particulates remain.

-

Observation: Solution should be clear yellow. If cloudy, gently warm to 37°C in a water bath.

-

-

Aliquot & Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C . Avoid freeze-thaw cycles (limit to <3).

Experimental Workflow Visualization

The following diagram illustrates the "Chain of Custody" from receipt to experimental use, ensuring integrity is maintained at every step.

Figure 1: Operational workflow for the receipt, validation, storage, and usage of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Chemical Compatibility & Reactivity

Incompatible Reagents

-

Strong Reducing Agents: (e.g., LiAlH₄, NaBH₄, H₂/Pd). These will reduce the nitro group to an amine (aniline derivative) or the nitrile to a primary amine [3].

-

Strong Bases: (e.g., NaOH, NaOEt). Can cause hydrolysis of the nitrile to a carboxylic acid or amide, especially at elevated temperatures.

-

Strong Oxidizers: Compatible with mild oxidants, but avoid fuming nitric acid or peroxides to prevent ring degradation.

Reaction Monitoring

When using this compound as an intermediate:

-

TLC: Use Hexane:Ethyl Acetate (3:1) on Silica Gel 60 F254. The nitro group quenches fluorescence, appearing as a dark spot under UV (254 nm).

-

NMR: The aromatic protons on the nitrophenyl ring will show a characteristic "AA'BB'" splitting pattern (doublets) downfield (approx. 8.0–8.4 ppm).

Disposal & Deactivation

-

Solid Waste: Dispose of as hazardous organic waste (P-listed equivalent due to nitrile/nitro toxicity).

-

Liquid Waste: Collect in "Halogen-free Organic Solvents" container.

-

Spill Cleanup: Do not dry sweep (dust hazard). Dampen with acetone/water, wipe with absorbent pads, and place in a sealed hazardous waste bag. Wash surface with 10% bleach solution to degrade trace residues.

References

-

ChemicalBook. (2023).[3] 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Properties and Suppliers. Retrieved from

-

PubChem. (2023). Compound Summary: Nitrophenyl-pyrazole derivatives (Analog Data). National Library of Medicine. Retrieved from

-

Scientific Research Publishing. (2012). Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. (Methodology reference for structural analogs). Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Nitro-1H-pyrazole (Fragment Analog). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. combi-blocks.com [combi-blocks.com]

- 4. lobachemie.com [lobachemie.com]

- 5. file.bldpharm.com [file.bldpharm.com]

A Researcher's Comprehensive Guide to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: Procurement, Handling, and Application

This guide provides an in-depth technical overview of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering practical guidance on sourcing, safe handling, and experimental application of this compound.

Part 1: Sourcing and Procurement of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Procuring high-quality chemical reagents is the foundational step for reproducible and reliable research. 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 102539-56-0) is available through various specialized chemical suppliers that cater to the research and development sector.[4]

Rationale for Supplier Selection: When selecting a supplier, researchers must prioritize purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). While cost is a factor, compromising on quality can lead to spurious experimental results and wasted resources. Many suppliers, particularly those based in China, offer competitive pricing and can provide materials for both small-scale R&D and larger OEM production runs.[5]

Table 1: Overview of Potential Suppliers

| Supplier Name | CAS Number | Notes |

| ChemicalBook | 102539-56-0 | An online directory listing multiple suppliers, including Acorn PharmaTech Co., Ltd., and NovoChemy Ltd.[4] |

| Chemrio | Not specified, but product listed | Offers the compound with a 30-day money-back guarantee and free shipping in the U.S.[6] |

| Santa Cruz Biotechnology | 709-04-6 (for a similar analog) | A well-known supplier for research chemicals; note that the listed CAS is for an analog.[7] |

| Thermo Scientific Chemicals | 2075-46-9 (for a similar analog) | A major supplier of chemicals for research, originally under the Acros Organics brand.[8] |

Note: The availability and product specifications from these suppliers are subject to change. It is crucial to verify the current product details directly with the supplier before purchase.

Purchasing Protocol:

-

Identify Potential Suppliers: Use chemical search databases like ChemicalBook to identify multiple potential suppliers.[4]

-

Request Quotations: Contact the suppliers to request quotes for the desired quantity and purity grade.

-

Demand Documentation: Crucially, request a lot-specific Certificate of Analysis (CoA) and the most recent Safety Data Sheet (SDS). The CoA provides vital information on the compound's purity and the analytical methods used for its characterization (e.g., NMR, HPLC, Mass Spectrometry).

-

Verify Purity: Ensure the purity meets the requirements of your planned experiments. For cell-based assays and in vivo studies, a purity of >95% or higher is generally recommended.

-

Place Order: Once a suitable supplier is identified, proceed with the purchase order according to your institution's procurement policies.

Part 2: Safety, Handling, and Storage

Proper handling of chemical compounds is paramount to ensure laboratory safety and maintain the integrity of the reagent. The following protocols are based on standard laboratory practices and information derived from Safety Data Sheets for similar chemical structures.[9][10][11]

2.1 Critical Safety Information

While a specific SDS for 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile was not available in the search results, the hazards can be inferred from related pyrazole and nitro-aromatic compounds.

-

Potential Hazards: Compounds in this class may be harmful if swallowed, inhaled, or in contact with skin.[10] They can cause serious eye irritation and skin irritation.[11][12] It is also critical to avoid dust formation during handling.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

2.2 Protocol for Handling and Storage

-

Receiving: Upon receipt, visually inspect the container for any damage. Log the compound into your chemical inventory.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-

Weighing and Aliquoting: Conduct all weighing and solution preparation inside a chemical fume hood. Use anti-static measures where necessary.

-

Spill Management: In case of a small spill, use an absorbent material (e.g., sand or vermiculite) to collect the spilled solid.[12] Avoid creating dust. Place the waste in a sealed container for proper disposal.

-

Disposal: Dispose of the compound and any contaminated materials according to local, state, and federal regulations. This should be done through an approved waste disposal plant.[10]

Diagram 1: General Laboratory Safety Workflow

Caption: Pyrazole derivatives can act as ATP-competitive inhibitors of kinases like CDK2.

Part 4: Experimental Protocols

The following protocols provide step-by-step methodologies for the handling and application of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in a research setting.

4.1 Protocol: Stock Solution Preparation

Causality: A concentrated stock solution allows for accurate and repeatable dilutions for various experiments while minimizing the need to weigh small, difficult-to-measure quantities of the solid compound frequently. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media.

-

Materials:

-

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance and micropipettes

-

-

Procedure:

-

Determine the molecular weight (MW) of the compound from the supplier's CoA.

-

In a chemical fume hood, accurately weigh a specific amount of the compound (e.g., 5 mg) into a sterile tube.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

-

-

Add the calculated volume of DMSO to the tube containing the compound.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be required.

-

Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

4.2 Protocol: Quality Control via Reverse-Phase HPLC (RP-HPLC)

Causality: It is best practice to independently verify the purity of a purchased compound. RP-HPLC separates compounds based on their hydrophobicity, providing a quantitative measure of purity by comparing the area of the main compound peak to the area of any impurity peaks. The following is a general method adaptable for nitropyrazole derivatives. [13]

-

Materials & Equipment:

-

HPLC system with UV detector

-

C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

HPLC-grade acetonitrile and water

-

Compound stock solution (as prepared above)

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (60:40, v/v). This ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~275 nm (typical for nitropyrazoles, but should be confirmed by UV scan). [13] * Column Temperature: 30°C

-

Run Time: 10-15 minutes

-

-

Procedure:

-

Prepare a sample for injection by diluting the DMSO stock solution with the mobile phase to a final concentration within the detector's linear range (e.g., 10 µg/mL).

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. [13] 3. Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Analyze the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Diagram 3: Workflow for RP-HPLC Quality Control

Caption: A standard workflow for verifying the purity of a chemical reagent using RP-HPLC.

4.3 Protocol: In Vitro Cell Viability (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [14]It is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. [15]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS). [16] * 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO). [14] * Compound stock solution

-

Multichannel pipette and microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 4,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [15] 2. Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). [16][15] 4. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, protected from light. [14] 5. Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Diagram 4: Workflow for the MTT Cell Viability Assay

Caption: A step-by-step workflow illustrating the experimental procedure of an MTT assay.

References

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . RSC Publishing. [Link]

-

Safety data sheet - BASF . BASF. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives . Frontiers. [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile . National Center for Biotechnology Information. [Link]

-

1H-Pyrazole-4-Carbonitrile: Reliable Sourcing, Properties, and Application Insights . LinkedIn. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. [Link]

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives . Atmiya University. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . University of Pretoria. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . MDPI. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety . Moksha Publishing House. [Link]

-

Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph . International Journal of Current Microbiology and Applied Sciences. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH . Royal Society of Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . National Center for Biotechnology Information. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach . Arabian Journal of Chemistry. [Link]

-

(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile . ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 102539-56-0 [chemicalbook.com]

- 5. 1H-Pyrazole-4-Carbonitrile Supplier in China [nj-finechem.com]

- 6. 1-(4-Nitrophenyl)-1H-pyrazole | Chemrio [chemrio.com:9999]

- 7. 1-phenyl-1H-pyrazole-4-carbonitrile | CAS 709-04-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 4-Nitro-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. download.basf.com [download.basf.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

Technical Support Center: Purification of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CN-4NO2-PUR[1]

Welcome to the Purification Help Desk

You are likely here because your synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has resulted in a crude solid that is colored (orange/red), sticky, or failing purity specifications.

This molecule possesses two potent electron-withdrawing groups (nitro and nitrile) on a planar heteroaromatic core.[1] This creates specific challenges: high crystallinity , poor solubility in non-polar solvents , and a tendency to co-crystallize with impurities (particularly unreacted hydrazine).

Below is your interactive troubleshooting guide.

Part 1: The Triage (Diagnostic Phase)[1]

Before selecting a protocol, diagnose your crude material. The color and physical state are your best initial indicators of impurity profile.[1]

Visual Diagnostic Matrix

| Observation | Likely Culprit | Recommended Action |

| Deep Orange / Red Solid | Residual 4-nitrophenylhydrazine .[1] The hydrazine starting material is highly colored and toxic.[1] | STOP. Do not recrystallize yet. Perform Protocol C (Scavenging) first.[1] Recrystallization often fails to remove >5% hydrazine due to occlusion.[1] |

| Dark Brown / Black Tar | Polymerization/Oxidation .[1] Likely overheating during cyclization or Vilsmeier-Haack conditions.[1] | Protocol B (Chromatography) . Crystallization will likely result in "oiling out."[1] |

| Pale Yellow / Tan Solid | Minor impurities .[1] Likely clean product with surface contaminants.[1] | Protocol A (Recrystallization) . This is the ideal state. |

| White Needles | High Purity .[1] | Verify with NMR/LCMS.[1] No further purification needed.[1] |

Decision Logic Flow

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material properties.

Part 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Pale yellow solids with >85% purity.[1] Mechanism: Exploits the steep solubility curve of the nitro-pyrazole in hot vs. cold protic solvents.[1]

Standard Solvent System: Ethanol (95%) or Ethanol/Water.[1]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) (approx. 10-15 mL per gram).[1]

-

Heating: Heat to reflux (approx. 78°C).

-

Critical Check: If the solid does not dissolve, add more ethanol slowly. If a dark oily residue remains at the bottom while the supernatant is clear, decant the clear solution to a fresh flask. The oil is likely tar.[1]

-

-

Cooling: Remove from heat. Allow to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.[1]

-

Crystallization: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the pale yellow/white needles.[1] Wash with cold ethanol.[1]

Troubleshooting "Oiling Out": If the product comes out as an oil droplets instead of crystals:

-

Cause: The solution is too concentrated, or the solvent is too polar (too much water).

-

Fix: Re-heat to dissolve. Add a small amount of Acetonitrile (co-solvent) or increase the Ethanol volume.[1] Seed with a pure crystal if available.[1]

Protocol B: Flash Chromatography

Best for: Dark tars, oils, or material that failed recrystallization. Challenge: The nitro group makes the compound polar, but the pyrazole core is aromatic.

Stationary Phase: Silica Gel (40-63 µm).[1]

Mobile Phase Optimization:

-

Alternative (for higher polarity impurities): Dichloromethane (DCM) / Methanol.[1]

Loading Strategy (Solid Load): Do not attempt to liquid load with minimal DCM if your crude is not fully soluble.[1]

-

Dissolve crude in Acetone or DCM/MeOH.

-

Add Celite or Silica (1:1 weight ratio).[1]

-

Evaporate to dryness (free-flowing powder).

-

Load the powder cartridge onto the column.[1]

Protocol C: Chemical Scavenging (Hydrazine Removal)

Best for: Red/Orange crude heavily contaminated with 4-nitrophenylhydrazine.[1] Mechanism: 4-nitrophenylhydrazine is weakly basic (nucleophilic).[1] The pyrazole product is much less basic.[1] We use dilute acid to protonate and solubilize the hydrazine in the aqueous layer.[1]

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 20 mL/g).

-

Note: If insoluble, use DCM .

-

-

Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 10 mL).[1]

-

Neutralization: Wash organic layer with Brine, then Saturated NaHCO₃ (to remove trace acid).

-

Drying: Dry over MgSO₄, filter, and evaporate.

-

Result: You should now have a pale solid suitable for Protocol A .[1]

Part 3: Frequently Asked Questions (FAQ)

Q: My product has a melting point of 160°C, but literature says 190°C+. What happened? A: You likely have a regioisomer or a solvate.[1]

-

Regioisomer: If you used an unsymmetrical diketone, you might have the 1,3- vs 1,5-isomer. However, with ethoxymethylene malononitrile, the 4-CN position is fixed. The most likely issue is solvent occlusion .[1] Nitro-pyrazoles form tight lattice channels that trap Ethanol.[1] Dry your sample under high vacuum at 60°C for 12 hours and re-test.

Q: The NMR shows a "ghost" set of aromatic peaks. A: Check for Rotamers or Tautomers . While 1-substituted pyrazoles cannot tautomerize (N-H is blocked), restricted rotation around the C-N bond (between the pyrazole and the nitrophenyl ring) can occur if bulky groups are present.[1] However, for this specific molecule, it is more likely residual 4-nitrophenylhydrazine . Look for a doublet around 6.8-7.0 ppm (hydrazine aromatic protons are shielded compared to the product).[1]

Q: Can I use water as an anti-solvent? A: Yes, but proceed with caution. Adding water to a hot ethanolic solution of the product is a common technique.[1] However, if you add water too fast, the product will crash out as an amorphous powder rather than crystals, trapping impurities. Add hot water dropwise until persistent turbidity is observed, then let it cool.

References

-

Synthesis and General Properties of Arylpyrazoles

-

Recrystallization Solvents for Nitro-Substituted Arom

-

Physical Properties of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

-

Vilsmeier-Haack Formylation and Pyrazole Functionaliz

Technical Support Center: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Welcome to the technical support guide for the synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each solution is based on a mechanistic understanding of the reaction to empower you to make informed decisions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or my post-workup analysis (TLC, ¹H NMR) shows no evidence of the target 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. What are the likely causes and how can I fix this?

Answer: A low or negligible yield is a common but solvable issue that typically points to problems with starting materials, reaction conditions, or the reaction mechanism itself. Let's break down the potential causes and solutions.

Potential Causes & Corrective Actions:

-

Poor Quality of Starting Materials:

-

(4-Nitrophenyl)hydrazine Instability: Arylhydrazines, particularly those with electron-withdrawing groups, can be unstable and prone to oxidation or decomposition over time. The presence of colored impurities in your hydrazine is a strong indicator of degradation.

-

Purity of the C3 Synthon: The three-carbon partner in the cyclization is critical. Whether you are using 2-(ethoxymethylene)malononitrile, a β-keto nitrile, or a similar precursor, its purity is paramount. Impurities can inhibit the reaction or lead to unwanted side products.

Troubleshooting Protocol:

-

Step 1 (Verification): Confirm the purity of (4-nitrophenyl)hydrazine via melting point or NMR spectroscopy. If it appears discolored (e.g., dark red or brown instead of yellow/orange), consider recrystallizing it from ethanol or purchasing a fresh batch.

-

Step 2 (Verification): Check the purity of your three-carbon precursor by GC-MS or NMR. Synthesize fresh if necessary.

-

-

Suboptimal Reaction Conditions:

-

Solvent Choice: The polarity and boiling point of the solvent can dramatically influence reaction rates and selectivity. While ethanol is common, acetic acid can favor the formation of pyrazole-4-carbonitriles in related syntheses by promoting dehydration of the intermediate.[1]

-

Temperature and Reaction Time: Pyrazole formation often requires heating to drive the cyclization and subsequent aromatization (dehydration or oxidation). Insufficient heat or time will result in incomplete conversion.

-

pH Control: The initial condensation to form the hydrazone intermediate is often acid-catalyzed, but the subsequent cyclization can be sensitive to pH. For multicomponent strategies, maintaining the optimal pH is crucial.

Troubleshooting Protocol:

-

Step 1 (Optimization): If using ethanol, try switching to a higher-boiling solvent like n-butanol or conducting the reaction in glacial acetic acid to facilitate the dehydration step.[1]

-

Step 2 (Optimization): Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress every 2-4 hours using TLC. Look for the disappearance of the limiting starting material and the appearance of a new, more polar spot corresponding to the pyrazole product.

-

Step 3 (Control): If starting from an aldehyde, malononitrile, and the hydrazine in a multicomponent reaction, a catalytic amount of a base like piperidine or an acid can be beneficial.[2] Experiment with both to find the optimal condition for your specific substrate.

-

Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

Question: My final crude product shows multiple spots on the TLC plate. I suspect the formation of isomers or byproducts. What are these impurities and how can I avoid them?

Answer: The formation of multiple products is a classic challenge in pyrazole synthesis, often stemming from issues with regioselectivity or incomplete reaction.

Potential Side Products & Their Origins:

-

Uncyclized Hydrazone Intermediate: The most common "byproduct" is often the stable hydrazone intermediate, formed after the initial condensation but before the cyclization. This occurs when the energy barrier for the ring-closing step is not overcome.

-

Pyrazoline Impurity: Before aromatization to the final pyrazole, a dihydropyrazole (pyrazoline) intermediate is formed. If the final dehydration/oxidation step is inefficient, the pyrazoline may be isolated as a significant side product.[3] This is especially common in syntheses starting from α,β-unsaturated carbonyl compounds.[4]

-

Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or their equivalents as the C3 synthon, two different regioisomers of the pyrazole can be formed. For the synthesis of a 4-carbonitrile derivative, this is less common if the precursors are chosen carefully (e.g., using a symmetrical precursor like malononitrile in a multicomponent reaction), but it's a critical consideration in other pyrazole syntheses.[5][6]

Visualizing the Reaction and Side Products:

Below is a diagram illustrating the desired pathway versus the formation of a common uncyclized intermediate.

Caption: Desired reaction pathway and a common point of failure.

Troubleshooting Protocol:

-

Step 1 (Promote Cyclization): To push the equilibrium from the hydrazone intermediate (B) to the cyclized product, increase the reaction temperature or switch to a higher-boiling solvent as mentioned previously. Acetic acid is particularly effective as it acts as both a solvent and a catalyst for dehydration.[1]

-

Step 2 (Ensure Aromatization): If you suspect a pyrazoline impurity (C), introducing a mild oxidant can facilitate the conversion to the aromatic pyrazole. In some syntheses, simply stirring the reaction mixture open to the air is sufficient.[7] In more stubborn cases, oxidants like iodine can be used, though this may require significant downstream purification.[4]

-

Step 3 (Purification): If side products are unavoidable, purification is necessary.

-

Recrystallization: The target product is often a stable, crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) is highly effective for removing less polar hydrazone intermediates or more flexible pyrazoline side products.[8][9]

-

Column Chromatography: If recrystallization fails, column chromatography is the next step. Pyrazoles can sometimes interact strongly with silica gel. To prevent product loss, it is advisable to deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[9]

-

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

A one-pot, three-component reaction is often the most efficient method. This typically involves reacting (4-nitrophenyl)hydrazine, an aromatic or aliphatic aldehyde, and malononitrile.[2][8] This approach builds the pyrazole ring in a single step, often under mild conditions and with high atom economy. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization/aromatization.

Q2: How critical is the choice of catalyst for this synthesis?

For multicomponent reactions, the catalyst can be critical for achieving good yields and short reaction times. While some reactions proceed without a catalyst, simple bases (piperidine, triethylamine) or even benign salts like NaCl in aqueous media have been shown to be effective.[8] The catalyst facilitates the initial condensation and the final dehydration steps.

Q3: My purified product is a yellow solid. Is this the expected color?

Yes. The presence of the 4-nitrophenyl group, a strong chromophore, typically imparts a yellow to orange color to the final compound. A pure product should be a crystalline solid. If you obtain a dark brown or tar-like substance, it indicates significant impurities or decomposition.

Q4: Can I reduce the nitro group after the pyrazole is formed?

Yes, the nitro group on the phenyl ring can be reduced to an amine using standard procedures (e.g., SnCl₂/HCl, H₂/Pd-C). This creates the corresponding 4-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for further functionalization in drug discovery programs. The pyrazole ring is generally stable to these reduction conditions.[10]

Data Summary Table

The following table summarizes typical conditions reported for analogous pyrazole-4-carbonitrile syntheses, providing a starting point for your experimental design.

| Precursors | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Phenylhydrazine, Aromatic Aldehyde, Malononitrile | Water | NaCl | RT | 1-2 | 90-96 | [8] |

| Hydrazine, 2-(1-Ethoxyalkylidene)-3-oxoalkanenitriles | Acetic Acid | None | Reflux | Varies | Good | [1] |

| Hydrazine, 2-(1-Ethoxyalkylidene)-3-oxoalkanenitriles | Ethanol | None | Reflux | Varies | Moderate | [1] |

| (4-Nitrophenyl)aniline, 2,3-Dicyanopropionic acid ethyl ester (forms amino-pyrazole) | Dichloromethane | NaNO₂, HCl | 0 - RT | 2 | N/A | [11] |

Experimental Protocol: Three-Component Synthesis

This protocol is a generalized starting point based on common literature procedures for similar structures.[2][8]

Workflow Diagram:

Caption: General workflow for the three-component synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the appropriate aldehyde (1.0 eq), malononitrile (1.0 eq), and (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol (approx. 0.2 M concentration).

-

Catalyst Addition: Add a catalytic amount of a base, such as 2-3 drops of piperidine.

-

Heating and Monitoring: Heat the mixture to reflux. Monitor the reaction's progress by thin-layer chromatography (TLC), using a mobile phase like 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the limiting reagent (typically the hydrazine) has disappeared. This may take 2-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates directly from the reaction mixture.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Purification: If necessary, recrystallize the crude solid from hot ethanol or ethyl acetate to obtain the pure 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as a yellow crystalline solid.[8]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

-

Golovanov, A. A., et al. (2020). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-